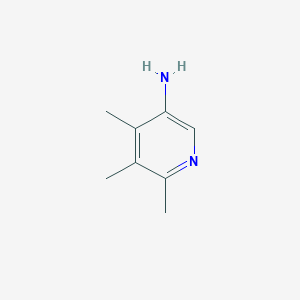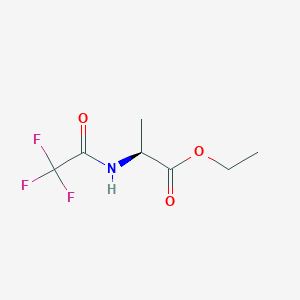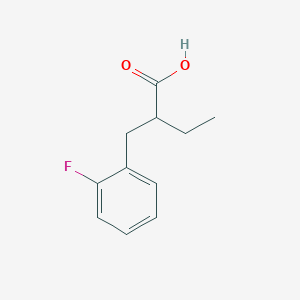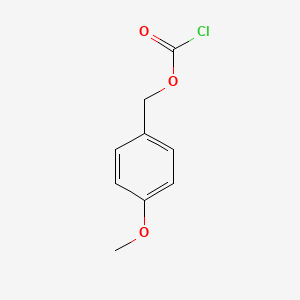
n-Boc-1-(4-bromophenyl)-2-hydroxyethylamine
Overview
Description
N-Boc-1-(4-bromophenyl)-2-hydroxyethylamine, also known as tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate, is a useful research chemical . It has a molecular weight of 300.19 and a molecular formula of C13H18BrNO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, an ethylamine group, and a tert-butyl carbamate (Boc) group . The canonical SMILES representation is CC(C1=CC=C(C=C1)Br)NC(=O)OC©©C .Scientific Research Applications
1. Analytical Method Development for Brominated Compounds
Research by Zakon et al. (2016) demonstrates the use of gas chromatography/quadrupole mass spectrometry (GC/qMS) for precise bromine isotope analysis of brominated organic compounds (BOCs), including compounds similar to n-Boc-1-(4-bromophenyl)-2-hydroxyethylamine. This method has significant implications for studying transformations of BOCs in various environments (Zakon, Halicz, Lev, & Gelman, 2016).
2. Anticancer Potential of Hydroxyethylamine Derivatives
Facchinetti et al. (2014) evaluated hydroxyethylamine derivatives, which include compounds similar to this compound, for their cytotoxic potential against cancer cell lines. The study found that compounds with the Boc group showed significant anticancer activities, highlighting the potential of hydroxyethylamine derivatives in cancer drug discovery (Facchinetti et al., 2014).
3. Synthesis and Application in Medicinal Chemistry
The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, as researched by Van Hende et al. (2009), involves processes related to this compound. This research is significant for developing new cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
4. Novel Synthetic Methods in Organic Chemistry
Jiang et al. (2009) developed a CuI/4-hydroxy-l-proline-catalyzed coupling method for aryl bromides and N-Boc hydrazine. This method is relevant for the synthesis of compounds like this compound and contributes to advancements in organic synthesis techniques (Jiang, Lu, Zhang, Jiang, & Ma, 2009).
Safety and Hazards
The safety data sheet for a similar compound, ®-N-Boc-1-(4-bromophenyl)ethylamine, suggests that it should be handled with care. Any clothing soiled by the product should be immediately removed. In case of inhalation, fresh air should be supplied and if required, artificial respiration should be provided .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


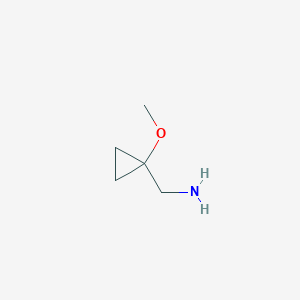

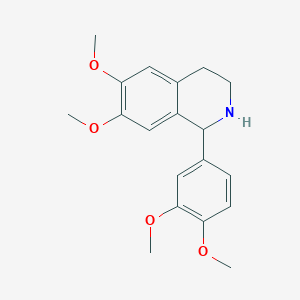
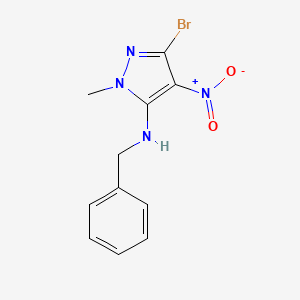
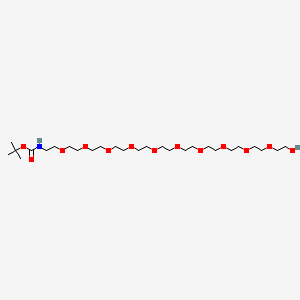

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

